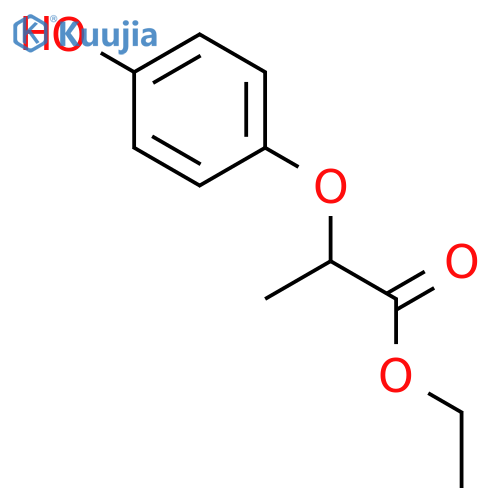Cas no 71301-98-9 (Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate)

71301-98-9 structure
商品名:Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate
CAS番号:71301-98-9
MF:C11H14O4
メガワット:210.226463794708
MDL:MFCD12911580
CID:1015880
PubChem ID:12768094
Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate 化学的及び物理的性質
名前と識別子
-
- (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate
- Ethyl-(2R)-2-(4-Hydroxyphenoxy) propanoate
- (R)-2-(p-hydroxyphenoxy)propionic acid ethyl ester
- (R)-ethyl 4-(2-hydroxyphenoxy)propanoate
- Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate
- X5983
- (R)-2-(4-Hydroxyphenoxy)propionic acid ethyl ester
- Ethyl (R)-(+)-2-(4-hydroxyphenoxy)-propanoate
- MFCD12911580
- F88117
- Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate
- SCHEMBL5789381
- A923471
- AS-19250
- (r)-(+)-ethyl-2-(4-hydroxyphenoxy)propanoate
- 71301-98-9
- ethyl (R)-2-(4-hydroxyphenoxy)propanoate
- CS-0143988
- DTXSID00509381
- AKOS015889333
- EC 615-275-8
- (R)-Ethyl2-(4-hydroxyphenoxy)propanoate
- Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate
-
- MDL: MFCD12911580
- インチ: InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3/t8-/m1/s1
- InChIKey: ILYSHPJWNMPBPE-MRVPVSSYSA-N
- ほほえんだ: CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)O
計算された属性
- せいみつぶんしりょう: 210.08900
- どういたいしつりょう: 210.089
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8A^2
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.156
- ゆうかいてん: 36-37 ºC
- ふってん: 327 ºC
- フラッシュポイント: 124 ºC
- 屈折率: 1.518
- PSA: 55.76000
- LogP: 1.72260
- ひせんこうど: +42.8 (c=1.35, CHCL3)
Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store at room temperature
Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E927038-50mg |
Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate |
71301-98-9 | 50mg |
$ 115.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93385-5g |
Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate |
71301-98-9 | 97% | 5g |
¥148.0 | 2023-09-05 | |
| TRC | E927038-100mg |
Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate |
71301-98-9 | 100mg |
$ 160.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1214628-25g |
Ethyl (R)-2-(4-hydroxyphenoxy)propanoate |
71301-98-9 | 97% | 25g |
¥723.00 | 2024-05-02 | |
| TRC | E927038-10mg |
Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate |
71301-98-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| abcr | AB497356-1g |
Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate, 98%; . |
71301-98-9 | 98% | 1g |
€811.30 | 2025-02-20 | |
| Alichem | A019146384-1g |
(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate |
71301-98-9 | 97% | 1g |
$400.00 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93385-25g |
Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate |
71301-98-9 | 97% | 25g |
¥378.0 | 2023-09-05 | |
| 1PlusChem | 1P00FCXU-250mg |
Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate |
71301-98-9 | 98% (GC) | 250mg |
$174.00 | 2025-02-27 | |
| Aaron | AR00FD66-25g |
Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate |
71301-98-9 | 97% | 25g |
$59.00 | 2025-02-11 |
Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate 関連文献
-
1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
71301-98-9 (Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate) 関連製品
- 18672-04-3(Propanoic acid,2-methyl-2-phenoxy-, ethyl ester)
- 60075-04-9(Methyl 2-(4-Hydroxyphenoxy)propionate)
- 2065-24-9(Methyl 2-Phenoxypropanoate)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
推奨される供給者
Amadis Chemical Company Limited
(CAS:71301-98-9)Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)propionate

清らかである:99%
はかる:100g
価格 ($):177.0